

1,3,5-Trimethylpyrazole chemical structure and synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3,5-Trimethylpyrazole

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An In-depth Technical Guide to **1,3,5-Trimethylpyrazole**: Chemical Structure and Synthesis

Introduction

1,3,5-Trimethylpyrazole, a substituted pyrazole, is a heterocyclic aromatic organic compound with significant applications in medicinal chemistry and as an intermediate in various chemical syntheses.[1][2][3] This technical guide provides a comprehensive overview of its chemical structure and detailed methodologies for its synthesis, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1,3,5-Trimethylpyrazole consists of a five-membered pyrazole ring with three methyl group substituents at the 1, 3, and 5 positions.[2] The presence of these methyl groups and the aromatic pyrazole core dictates its chemical reactivity and physical properties.

Table 1: Chemical Identifiers and Properties of **1,3,5-Trimethylpyrazole**

Property	Value	Reference(s)
IUPAC Name	1,3,5-trimethylpyrazole	[4]
Synonyms	1,3,5-Trimethyl-1H-pyrazole	[3][5]
CAS Number	1072-91-9	[2][4][5]
Molecular Formula	C ₆ H ₁₀ N ₂	[2][4][5]
Molecular Weight	110.16 g/mol	[2][3][5]
Appearance	White to off-white crystalline solid or colorless to light yellow liquid	[2][6]
Melting Point	38-41 °C	[6]
Boiling Point	168-170 °C	[6]
Solubility	Soluble in water	[2]

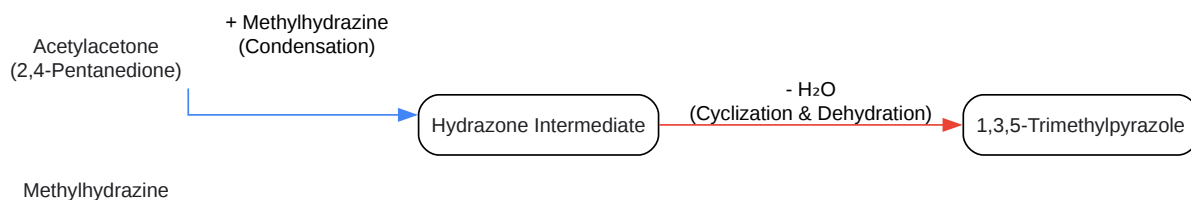
Synthesis of 1,3,5-Trimethylpyrazole

The most common and established method for synthesizing **1,3,5-trimethylpyrazole** is a variation of the Knorr pyrazole synthesis.[7][8][9] This reaction involves the condensation of a β -dicarbonyl compound with a hydrazine derivative.[7][10] Specifically for **1,3,5-trimethylpyrazole**, the reactants are acetylacetone (2,4-pentanedione) and methylhydrazine.[9]

The general mechanism involves the initial reaction of the more reactive carbonyl group of the β -dicarbonyl with the hydrazine to form a hydrazone intermediate. This is followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[7]

Knorr Pyrazole Synthesis from Acetylacetone and Methylhydrazine

This is the most direct route to **1,3,5-trimethylpyrazole**. The reaction proceeds by the condensation of methylhydrazine with acetylacetone.[9]



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Caption: Knorr synthesis of **1,3,5-trimethylpyrazole**.

Synthesis of 3,5-Dimethylpyrazole (A Related Precursor)

While the direct synthesis uses methylhydrazine, it's informative to review the synthesis of the closely related 3,5-dimethylpyrazole, which is synthesized from acetylacetone and hydrazine. This compound can then be N-methylated to produce **1,3,5-trimethylpyrazole**.

Table 2: Summary of Quantitative Data for 3,5-Dimethylpyrazole Synthesis

Parameter	Value	Reference(s)
Reactants	Acetylacetone (0.50 mole), Hydrazine sulfate (0.50 mole)	[11]
Base	Sodium hydroxide (in 400 mL 10% solution)	[11]
Solvent	Water, Diethyl ether (for extraction)	[11]
Reaction Temperature	Maintained at ~15°C	[11]
Reaction Time	1.5 hours (30 min addition, 1 hr stirring)	[11]
Yield	77–81% (crude), 73–77% (recrystallized)	[11]

Detailed Experimental Protocols

Protocol: Synthesis of 3,5-Dimethylpyrazole from Acetylacetone and Hydrazine Sulfate

This protocol is adapted from a well-established procedure for a related compound and serves as a foundational method.[\[11\]](#)

Materials:

- Hydrazine sulfate (65 g, 0.50 mole)
- 10% Sodium hydroxide solution (400 mL)
- Acetylacetone (2,4-pentanedione) (50 g, 0.50 mole)
- Diethyl ether
- Saturated sodium chloride solution
- Anhydrous potassium carbonate
- Ice

Procedure:

- In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 mL of 10% sodium hydroxide solution.
- Cool the flask in an ice bath until the temperature of the mixture reaches 15°C.
- Add 50 g (0.50 mole) of acetylacetone dropwise from the separatory funnel with continuous stirring. Maintain the temperature at approximately 15°C throughout the addition, which should take about 30 minutes.
- After the addition is complete, continue stirring the mixture for 1 hour at 15°C.
- Dilute the reaction mixture with 200 mL of water to dissolve any precipitated inorganic salts.

- Transfer the mixture to a 1-liter separatory funnel and perform an extraction with 125 mL of diethyl ether.
- Separate the layers and extract the aqueous layer with four additional 40-mL portions of ether.
- Combine all the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.
- Remove the ether by distillation. The residue, a slightly yellow crystalline solid of 3,5-dimethylpyrazole, is obtained.
- Dry the product under reduced pressure. The expected yield is 37–39 g (77–81%).[\[11\]](#)

Note on Methylation: To obtain **1,3,5-trimethylpyrazole**, the resulting 3,5-dimethylpyrazole can be N-methylated using a suitable methylating agent like methyl iodide or dimethyl sulfate in the presence of a base.[\[2\]](#)

Protocol: Direct Synthesis of 1,3,5-Trimethylpyrazole

This is a conceptual protocol based on the general Knorr synthesis principle, using methylhydrazine directly.[\[9\]](#)

Materials:

- Methylhydrazine
- Acetylacetone (2,4-pentanedione)
- Glacial acetic acid (catalyst)
- Ethanol (solvent)

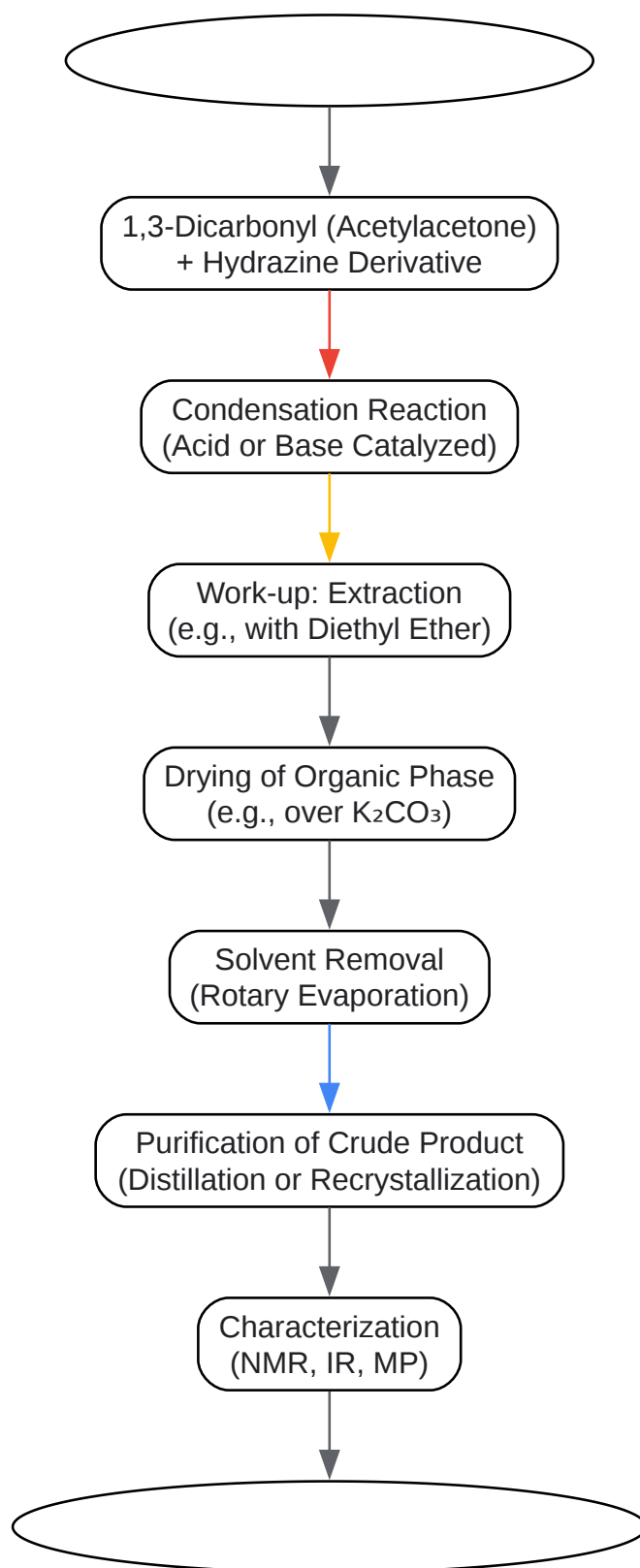
Procedure:

- In a round-bottomed flask, dissolve acetylacetone in ethanol.
- Add a catalytic amount of glacial acetic acid.

- Cool the mixture in an ice bath.
- Slowly add an equimolar amount of methylhydrazine to the cooled solution with stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours.
- Monitor the reaction to completion using Thin Layer Chromatography (TLC).
- Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
- The resulting crude product can be purified by distillation or recrystallization from a suitable solvent like diethyl ether at low temperatures.^[9]

Logical Workflow for Synthesis and Purification

The general workflow for the synthesis and purification of pyrazoles via the Knorr synthesis is outlined below.



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Caption: General experimental workflow for pyrazole synthesis.

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References

- 1. guidechem.com [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. 1,3,5-Trimethylpyrazole | C₆H₁₀N₂ | CID 14081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Trimethylpyrazole: a simple heterocycle reflecting Kitaigorodskii's packing principle - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [1,3,5-Trimethylpyrazole chemical structure and synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b015565#1-3-5-trimethylpyrazole-chemical-structure-and-synthesis]

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